



Application Notes and Protocols for Saruparib Treatment in Patient-Derived Xenografts

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Saruparib (AZD5305) is a highly potent and selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3] Unlike first-generation PARP inhibitors that dually target PARP1 and PARP2, **Saruparib**'s selectivity for PARP1 is hypothesized to maintain or improve therapeutic benefit while reducing hematological toxicities.[1] PARP1 is a key enzyme in the repair of single-strand DNA breaks.[4][5] In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[4][6]

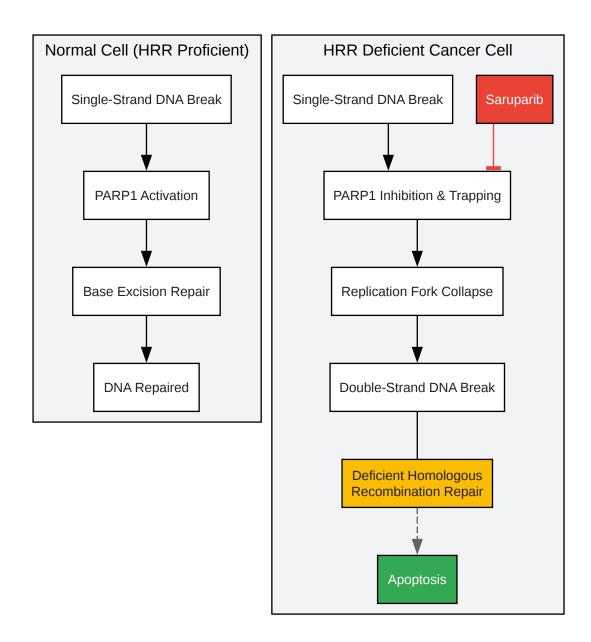
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial preclinical tools that retain the characteristics of the original tumor.[7] These models are invaluable for evaluating the efficacy of novel cancer therapeutics like **Saruparib**. This document provides a detailed protocol for the treatment of PDX models with **Saruparib**, based on findings from various preclinical studies.

Mechanism of Action of Saruparib

Saruparib selectively binds to PARP1, preventing it from repairing single-strand DNA breaks via the base-excision repair pathway.[5] This inhibition leads to the trapping of PARP1 on the DNA, which stalls replication forks and generates cytotoxic double-strand breaks. In HRR-



deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.[8]



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Caption: Mechanism of action of **Saruparib** in normal versus HRR deficient cells.

Experimental Protocols

I. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance



This protocol outlines the steps for establishing and maintaining PDX models from patient tumor tissue.

Materials:

- Fresh patient tumor tissue
- 6-week-old female athymic nude mice (e.g., Rj:NMRI-Nu)
- · Sterile surgical instruments
- Matrigel (optional)
- Phosphate-buffered saline (PBS)
- Anesthetics (e.g., isoflurane, ketamine/xylazine)
- Analgesics
- Sterile laminar flow hood
- Animal housing facility (SPF)

Procedure:

- Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board-approved protocols. Transport the tissue on ice in a sterile collection medium.
- Tumor Processing: In a sterile laminar flow hood, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
- Implantation:
 - Anesthetize a 6-week-old female athymic nude mouse.
 - Make a small incision in the lower flank.



- Create a subcutaneous pocket using blunt dissection.
- Implant one to two tumor fragments into the pocket. The use of Matrigel mixed with the tumor fragments can improve engraftment rates.
- Close the incision with surgical clips or sutures.
- Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the mice regularly for signs of distress, infection, and tumor growth.
- Tumor Growth Monitoring: Measure tumor dimensions bi-weekly using calipers. Calculate tumor volume using the formula: $V = (L \times I^2) / 2$, where L is the longest diameter and I is the shortest diameter.[8]
- Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the
 mouse and aseptically excise the tumor. Process the tumor as described in step 2 for
 implantation into new recipient mice. A portion of the tumor can be cryopreserved for future
 use or processed for histological and molecular analysis.

II. Saruparib Treatment in PDX Models

This protocol describes the administration of **Saruparib** to tumor-bearing mice.

Materials:

- Saruparib (AZD5305)
- Vehicle solution (e.g., 10% v/v DMSO, 40% v/v PEG300)[8]
- Oral gavage needles
- Tumor-bearing mice with established tumors (e.g., 150-250 mm³)

Procedure:

 Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

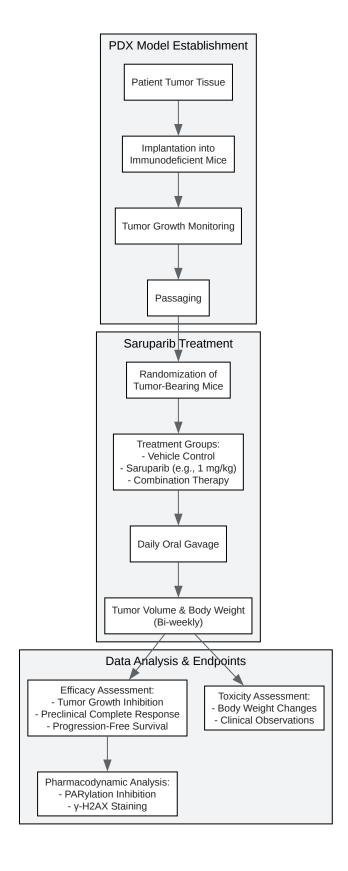
Methodological & Application





- Drug Preparation: Prepare **Saruparib** solution in the appropriate vehicle at the desired concentration. For example, a dose of 1 mg/kg has been shown to be effective in preclinical models.[8]
- Drug Administration: Administer **Saruparib** or vehicle to the mice via oral gavage daily.
- · Monitoring:
 - Measure tumor volume and body weight twice weekly.
 - Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
- Study Endpoints: The study can be terminated based on predefined endpoints, such as:
 - Tumor volume reaching a specific size (e.g., 2000 mm³).
 - A predetermined treatment duration.
 - Significant body weight loss or other signs of toxicity.
- Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.





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Caption: Experimental workflow for Saruparib treatment in PDX models.



Data Presentation Quantitative Efficacy of Saruparib in Preclinical PDX Models

The following tables summarize the antitumor activity of **Saruparib** as a monotherapy and in combination with other agents in various PDX models.

Table 1: Monotherapy Efficacy of **Saruparib** vs. Olaparib in BRCA1/2-mutated PDX Models[9] [10]

Parameter	Saruparib (AZD5305)	Olaparib
Preclinical Complete Response Rate (pCRR)	75%	37%
Median Preclinical Progression-Free Survival (pPFS)	>386 days	90 days

Table 2: Combination Therapy Efficacy in PDX Models

PDX Model	Treatment	Outcome	Reference
Ovarian Cancer Xenograft (OVCAR-3)	Saruparib (1 mg/kg) + AZD5335 (0.625 mg/kg)	86% Tumor Growth Inhibition (TGI)	[11]
Prostate Cancer (BRCA2-mutant)	Saruparib (1 mg/kg) + Enzalutamide (60 mg/kg)	Tumor regression or control	[12][13]
PARPi-resistant PDX	Saruparib + Carboplatin	Induced complete response in resistant models	[8]

Pharmacodynamic Analyses



To confirm the mechanism of action of **Saruparib** in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the treatment study.

- PARylation Inhibition: Western blotting or immunohistochemistry (IHC) can be used to assess the levels of poly(ADP-ribose) (PAR) in tumor lysates. A significant reduction in PAR levels in Saruparib-treated tumors compared to vehicle-treated tumors indicates target engagement.[8]
- DNA Damage Response: IHC for phosphorylated histone H2AX (γ-H2AX), a marker of DNA double-strand breaks, can be performed. An increase in γ-H2AX foci in the nuclei of tumor cells from the **Saruparib**-treated group would indicate an accumulation of DNA damage.[8]

Conclusion

Saruparib demonstrates potent and durable antitumor activity in preclinical PDX models of cancers with HRR deficiencies, outperforming first-generation PARP inhibitors.[9][10] The protocols outlined in this document provide a framework for researchers to evaluate the efficacy and mechanism of action of **Saruparib** in relevant preclinical settings. The use of well-characterized PDX models will be critical in the further development of this promising therapeutic agent and for the identification of patient populations most likely to benefit from **Saruparib** treatment.

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